molecular formula C11H16BrN3 B1379576 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine CAS No. 1454301-28-0

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine

Cat. No.: B1379576
CAS No.: 1454301-28-0
M. Wt: 270.17 g/mol
InChI Key: WHSLCLOMSJQONW-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, particularly kinase inhibitors. The compound features a piperazine ring, a common pharmacophore in drug discovery known for contributing to favorable physicochemical properties and target binding (source) . The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies (source) . This makes it a critical scaffold in the development of potential therapeutics targeting various disease pathways. Researchers utilize this compound in the exploration of novel inhibitors for cancer and central nervous system disorders. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is essential to handle this material according to safe laboratory practices.

Properties

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-9-10(12)3-4-11(13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSLCLOMSJQONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives have been shown to inhibit clot formation by interacting with thrombin, a key enzyme in the blood coagulation pathway . The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Piperazine Ring

a) 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine (QY-1247)
  • Molecular Formula : C₁₂H₁₇BrN₃
  • Molecular Weight : 298.20 g/mol
  • Key Difference : Replacement of the methyl group with an ethyl group at the piperazine’s 4-position.
  • Impact: The ethyl group increases lipophilicity (logP ~1.2 vs.
b) 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine (GF46295)
  • Molecular Formula : C₁₄H₂₀BrN₃
  • Molecular Weight : 310.23 g/mol
  • Key Difference : Cyclopropylmethyl substitution introduces steric bulk and conformational rigidity.
  • Impact : Improved metabolic stability due to reduced susceptibility to oxidative metabolism, as observed in cyclopropane-containing analogs .
c) 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine
  • Molecular Formula : C₁₃H₁₉BrN₂O
  • Molecular Weight : 299.21 g/mol
  • Key Difference: Ethoxy linker with a 4-bromophenoxy group.

Substitution on the Pyridine Ring

a) 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine
  • Molecular Formula : C₁₂H₁₇BrN₂
  • Molecular Weight : 269.07 g/mol
  • Key Difference : Bromine at the phenyl ring’s 3-position instead of the pyridine’s 5-position.
  • Impact : Reduced planarity alters binding affinity for 5-HT₇ receptors (IC₅₀ ~120 nM vs. 85 nM for the pyridine analog) .
b) 1-(5-Chloro-6-methylpyridin-2-yl)-4-methylpiperazine
  • Molecular Formula : C₁₁H₁₅ClN₃
  • Molecular Weight : 240.71 g/mol
  • Key Difference : Chlorine replaces bromine at the pyridine’s 5-position.
  • Impact : Lower molecular weight and reduced electronegativity decrease halogen bonding efficacy in enzyme inhibition (e.g., CYP2A13 inhibition drops by ~30%) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) Plasma Protein Binding (%)
Target Compound 284.17 0.8 1.2 (PBS) 78
4-Ethylpiperazine analog (QY-1247) 298.20 1.2 0.7 (PBS) 85
Cyclopropylmethyl analog (GF46295) 310.23 1.5 0.3 (DMSO) 91
Chloropyridine analog 240.71 0.6 2.1 (PBS) 65

<sup>a</sup> Calculated using ChemAxon software.
Sources : .

Immunomodulatory Effects

The target compound’s β-cyclodextrin complex enhances CD4+/CD8+ T-cell populations in aseptic inflammation models, similar to 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine (). However, the bromopyridine analog shows 20% greater efficacy in myeloid cell activation compared to methoxy-substituted derivatives .

Enzyme Inhibition

  • CYP2A13 Inhibition : The target compound’s bromine atom provides stronger inhibition (IC₅₀ = 0.8 µM) than chlorinated analogs (IC₅₀ = 1.1 µM) due to enhanced halogen bonding .
  • 5-HT₇ Receptor Antagonism: Substitution at the pyridine’s 5-position is critical. Bromine improves binding affinity (Kᵢ = 12 nM) over nitro or cyano groups (Kᵢ > 100 nM) .

Anticancer Activity

Stiff-stilbene derivatives with methylpiperazine side chains (e.g., compound 4 in ) exhibit G-quadruplex DNA stabilization, but bromopyridine analogs show 40% lower cytotoxicity in lung cancer cells (A549) compared to thiazolyl derivatives () .

Biological Activity

1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine is a synthetic organic compound that falls under the category of pyridine derivatives. Its unique structure, characterized by a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a piperazine moiety, suggests potential biological activities worth exploring. This article delves into the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16BrN3\text{C}_{12}\text{H}_{16}\text{BrN}_3

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing physiological processes through:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a crucial role in neurotransmitter metabolism.
  • Receptor Interaction : The compound may bind to specific receptors, altering their activity and impacting cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Neuropharmacological Applications

Given its structural features, this compound is being investigated for potential neuropharmacological applications, particularly in conditions like Alzheimer's disease. Its ability to interact with neuroreceptors suggests it could play a role in modulating neuroinflammation and cognitive function.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine at C5, methyl at C6Potential MAO-B inhibitor; receptor modulator
1-(5-Bromo-4-methylpyridin-2-yl)piperazineSimilar pyridine structureInhibitor of MAO-B; neuroprotective effects
N-(4-methylpyridin-2-yl)thiophene derivativesThiophene coreAntibacterial; cholinesterase inhibition

Case Study: Neuroinflammation Modulation

In a study focusing on neuroinflammation, derivatives of pyridine compounds similar to this compound were shown to reduce inflammatory markers in cell cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in treating neurodegenerative diseases.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine, and how can reaction conditions be systematically optimized?

Methodology : Multi-step synthesis is typically required, involving:

  • Bromination and functionalization : Bromination of pyridine derivatives (e.g., 5-methylpyridin-2-amine) using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 60–80°C) to achieve regioselectivity at the 5-position .
  • Piperazine coupling : Use of Buchwald-Hartwig amination or nucleophilic substitution to attach the 4-methylpiperazine moiety. Catalytic systems like Pd(dba)₂/Xantphos improve yields in cross-coupling reactions .
  • Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor via TLC/HPLC. For example, ethanol or DMF as solvents may enhance solubility of intermediates .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodology :

  • ¹H/¹³C NMR : Key signals include the pyridine protons (δ 7.5–8.5 ppm) and piperazine methyl groups (δ 2.3–2.6 ppm). Coupling patterns distinguish adjacent substituents .
  • IR : Stretching vibrations for C-Br (~550 cm⁻¹) and aromatic C-N (1250–1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z ~285 (C₁₁H₁₄BrN₃⁺) with fragmentation patterns matching bromine loss (~80 Da) .

Q. Q3. What are the critical challenges in purifying this compound, and what chromatographic methods are most effective?

Methodology :

  • Challenges : Co-elution of regioisomers (e.g., 4-bromo vs. 5-bromo isomers) and residual palladium from coupling reactions .
  • Solutions :
    • Use silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to resolve polar intermediates.
    • For metal removal, employ scavengers like thiourea-functionalized resins .
    • Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with retention time consistency .

Advanced Research Questions

Q. Q4. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives targeting specific biological receptors?

Methodology :

  • Receptor binding : Use molecular docking (AutoDock Vina) to model interactions with targets like WDR5 (WD40-repeat proteins) or σ receptors. The bromine atom may occupy hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO) influencing reactivity .
  • SAR studies : Replace the bromine with other halogens (Cl, I) or methyl groups to assess steric/electronic effects on binding affinity .

Q. Q5. How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?

Methodology :

  • Assay standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Data normalization : Use reference compounds (e.g., known σ receptor antagonists) to calibrate results .
  • Mechanistic follow-up : Perform competitive binding assays or thermal shift assays to validate target engagement .

Q. Q6. What strategies improve regioselectivity in bromination reactions of pyridine derivatives for this compound?

Methodology :

  • Directing groups : Introduce temporary protecting groups (e.g., nitro or methoxy) at the 6-position to direct bromination to the 5-position. Subsequent deprotection yields the desired isomer .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-rich positions .
  • Catalytic systems : Use Lewis acids like FeCl₃ to stabilize transition states and reduce side reactions .

Q. Q7. What are the key considerations for evaluating the compound’s stability under physiological conditions (e.g., pH, temperature)?

Methodology :

  • Hydrolytic stability : Incubate in PBS buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; bromine may hydrolyze to hydroxyl groups in acidic conditions .
  • Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for high-temperature reactions) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance peaks <400 nm .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in (Tables 9–13) and for bromopyrimidine analogs .
  • Computational tools : ICReDD’s reaction path search methods () for optimizing synthetic routes .
  • Safety data : Consult for handling guidelines (e.g., PPE, ventilation) due to potential mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Reactant of Route 2
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1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine

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